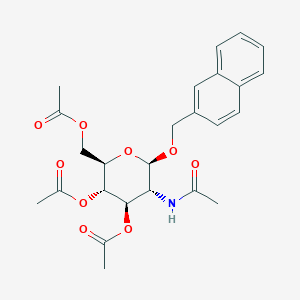![molecular formula C34H26CaF4O6 B069337 Calcium 4-(2',4'-difluoro-[1,1'-biphenyl]-4-yl)-2-methyl-4-oxobutanoate CAS No. 161692-92-8](/img/structure/B69337.png)
Calcium 4-(2',4'-difluoro-[1,1'-biphenyl]-4-yl)-2-methyl-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate is a synthetic organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl moiety substituted with fluorine atoms and a butanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura cross-coupling reaction between 2-iodo-4-nitrofluorobenzene and a boronic acid derivative in the presence of a palladium catalyst and a phosphine ligand.
Introduction of the Butanoate Group: The butanoate group is introduced via a Claisen-Schmidt condensation reaction, where the biphenyl derivative is reacted with an appropriate aldehyde under basic conditions.
Calcium Salt Formation: The final step involves the formation of the calcium salt by reacting the synthesized 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid with calcium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Calcium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Calcium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flobufen: A related compound with similar anti-inflammatory properties.
Difluorobiphenyl Derivatives: Other derivatives with varying substituents on the biphenyl core.
Uniqueness
Calcium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate is unique due to its specific substitution pattern and the presence of a calcium salt, which may enhance its solubility and bioavailability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
161692-92-8 |
|---|---|
Molekularformel |
C34H26CaF4O6 |
Molekulargewicht |
646.6 g/mol |
IUPAC-Name |
calcium;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoate |
InChI |
InChI=1S/2C17H14F2O3.Ca/c2*1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19;/h2*2-7,9-10H,8H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI-Schlüssel |
RGGUNEDYCJDNNU-UHFFFAOYSA-L |
SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].[Ca+2] |
Kanonische SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].[Ca+2] |
Synonyme |
calcium 4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxo-butanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)
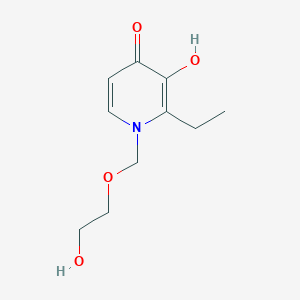
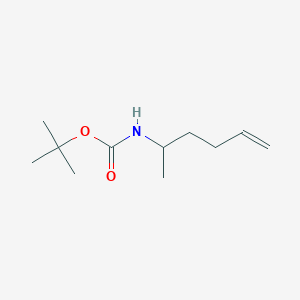
![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)

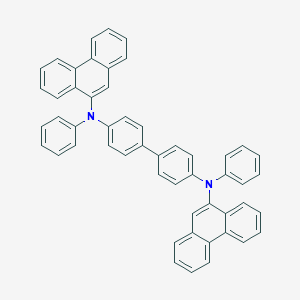
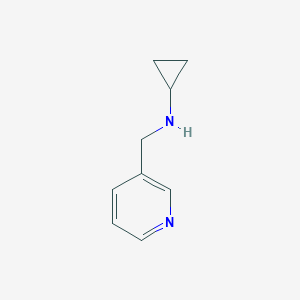
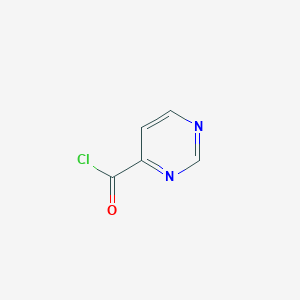


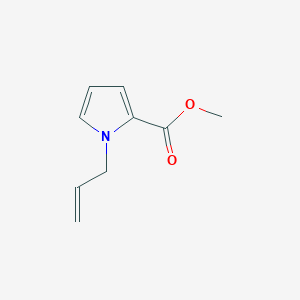
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)

